Trilaciclib hydrochloride
Overview
Description
Trilaciclib hydrochloride is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6. It is primarily used to reduce the incidence of chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer. This compound was first described in the literature in 2016 and received approval from the United States Food and Drug Administration in February 2021 .
Preparation Methods
The synthesis of trilaciclib hydrochloride involves a condensation reaction. One method includes the reaction of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with 1-aminomethyl-1-cyclohexanol in the presence of a condensing agent under specific temperature conditions . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Trilaciclib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
Trilaciclib hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of cyclin-dependent kinases.
Biology: Researchers use it to investigate cell cycle regulation and its effects on hematopoietic stem and progenitor cells.
Medicine: This compound is primarily used to protect bone marrow cells from chemotherapy-induced damage, thereby reducing the incidence of myelosuppression in cancer patients
Mechanism of Action
Trilaciclib hydrochloride exerts its effects by inhibiting cyclin-dependent kinases 4 and 6. This inhibition leads to the transient arrest of hematopoietic stem and progenitor cells in the G1 phase of the cell cycle. By doing so, it protects these cells from the damaging effects of chemotherapy. The molecular targets involved include cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which play crucial roles in cell cycle progression .
Comparison with Similar Compounds
Trilaciclib hydrochloride is unique among cyclin-dependent kinase inhibitors due to its dual role in cell cycle regulation and myelopreservation. Similar compounds include:
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used primarily for breast cancer treatment.
Ribociclib: Similar to palbociclib, it is used for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer.
Abemaciclib: Also a cyclin-dependent kinase 4 and 6 inhibitor, used for breast cancer treatment
This compound stands out due to its specific application in reducing chemotherapy-induced myelosuppression, making it a valuable addition to cancer therapy regimens .
Biological Activity
Trilaciclib hydrochloride, also known as G1T28 or Cosela, is a novel short-acting inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has been developed primarily for the prevention of chemotherapy-induced myelosuppression (CIM) in patients with extensive-stage small cell lung cancer (ES-SCLC). This compound has shown promising results in clinical settings, particularly in its ability to protect hematopoietic stem and progenitor cells (HSPCs) from the cytotoxic effects of chemotherapy. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Trilaciclib exerts its biological effects primarily through the inhibition of CDK4 and CDK6, which are crucial for cell cycle progression. By inducing a G1 phase cell-cycle arrest , trilaciclib protects proliferating hematopoietic cells from chemotherapy-induced damage. The compound has demonstrated potent inhibitory activity with IC50 values of 1 nM for CDK4 and 4 nM for CDK6 .
Key Findings on Mechanism:
- Transient G1 Arrest : In vitro studies indicate that a 24-hour incubation with trilaciclib leads to a robust G1 arrest, which is reversible after drug washout .
- In Vivo Protection : In animal models, administration of trilaciclib prior to chemotherapy significantly reduced apoptosis in bone marrow cells, as evidenced by low levels of caspase-3/7 activity post-treatment .
Clinical Efficacy
Trilaciclib has been evaluated in several clinical trials focusing on its efficacy in preventing CIM among patients undergoing chemotherapy for ES-SCLC. The following table summarizes key clinical findings:
Real-World Outcomes
A comprehensive review of real-world studies indicates that trilaciclib significantly reduces healthcare utilization related to cytopenia and myelosuppressive adverse events. For instance, first-line trilaciclib initiators exhibited lower rates of hospitalization and treatment delays compared to historical controls .
Case Study Example:
In a recent analysis involving 345 patients across multiple trials, the use of trilaciclib resulted in:
- Lower Rates of Anemia : 20.5% vs. 38.2% in control groups.
- Reduced Need for RBC Transfusions : 19.8% vs. 29.9% in control groups .
Safety Profile
Trilaciclib's safety profile has been characterized by a tolerable adverse event (AE) spectrum, predominantly consisting of grade 1 or 2 events such as fatigue and hypocalcemia. Importantly, no new safety signals have been identified during its clinical evaluation . The following table outlines common AEs associated with trilaciclib:
Adverse Event | Incidence (%) |
---|---|
Fatigue | ~30% |
Hypokalemia | ~25% |
Hypophosphatemia | ~20% |
Pneumonia | ~15% |
Properties
IUPAC Name |
4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYOXKEDFAUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1977495-97-8 | |
Record name | Trilaciclib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRILACICLIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.